Cas no 903290-28-8 (N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)

N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
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- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide
- Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(2-thienyl)ethyl]-N2-(1-methylethyl)-
- N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide
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- インチ: 1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
- InChIKey: FYULQJMCQQFWLD-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCC2=C(C1)C=CC=C2)C1SC=CC=1)(=O)C(NC(C)C)=O
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2662-0120-4mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-20mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-2μmol |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-50mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-2mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-1mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-40mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-15mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-20μmol |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2662-0120-3mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide 関連文献
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamideに関する追加情報
Professional Introduction to N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide (CAS No. 903290-28-8)
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 903290-28-8, represents a unique molecular architecture that combines elements of aliphatic and aromatic heterocycles, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural framework of this molecule is characterized by the presence of a propyl group, a tetrahydroisoquinoline moiety, and a thiophene ring. These components are strategically positioned to interact with biological targets in a manner that could potentially modulate various physiological pathways. Specifically, the tetrahydroisoquinoline scaffold is well-documented for its pharmacological relevance, often found in natural alkaloids and synthetic drugs known for their neuroactive properties. The incorporation of a thiophene ring further enhances the compound's potential bioactivity by introducing additional electronic and steric interactions with biological receptors.
In recent years, there has been an increasing interest in the development of multitarget-directed ligands (MTDLs), which are designed to simultaneously interact with multiple biological targets to achieve therapeutic effects. The compound N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide embodies this concept by integrating multiple pharmacophoric units into a single molecule. This approach has shown promise in addressing complex diseases that involve multiple pathological mechanisms.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Tetrahydroisoquinoline derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the tetrahydroisoquinoline moiety in this compound suggests that it may exhibit properties similar to those of known neuroactive agents. Additionally, the thiophene ring can contribute to enhanced binding affinity by engaging in π-stacking interactions with aromatic residues in biological targets.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential bioactivity. Virtual screening techniques have been employed to identify molecules that may interact with specific protein targets relevant to neurological diseases. The compound N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide has emerged as a promising candidate from such studies due to its predicted binding interactions with key enzymes and receptors involved in neurotransmitter metabolism.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have focused on assessing its interaction with relevant biological targets using enzyme inhibition assays and receptor binding studies. Preliminary results indicate that the compound exhibits moderate affinity for certain enzymes involved in dopamine metabolism, suggesting potential therapeutic applications in conditions such as Parkinson's disease or depression.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complex structural features. The multi-step synthesis involves careful manipulation of functional groups to introduce the propyl, tetrahydroisoquinoline, and thiophene moieties while maintaining regioselectivity and stereochemical integrity. Advances in synthetic methodologies have made it possible to construct such intricate molecules with high efficiency and purity.
The development of novel pharmaceuticals relies heavily on innovative synthetic strategies that allow for the efficient production of complex molecules. The synthesis of N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide exemplifies these advancements by demonstrating how modern synthetic techniques can be applied to create molecules with high therapeutic potential.
As research continues to uncover new biological pathways and targets, compounds like this one will play an increasingly important role in drug discovery efforts. The combination of aliphatic and aromatic heterocycles offers a rich chemical space for designing molecules with tailored bioactivities. By leveraging structural motifs known to interact with biological systems effectively, researchers can accelerate the development of new treatments for various diseases.
The future prospects for this compound are promising as further studies are conducted to elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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